Potassium 2-(m-Tolyloxy)ethyl Phosphate
Description
Potassium 2-(m-Tolyloxy)ethyl Phosphate (abbreviated as K-TEP) is an organophosphate compound characterized by a phosphate ester backbone linked to a meta-substituted tolyloxyethyl group.
Properties
CAS No. |
66057-30-5 |
|---|---|
Molecular Formula |
C9H11K2O5P |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
dipotassium;2-(3-methylphenoxy)ethyl phosphate |
InChI |
InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
BMDQYINOMFOOHD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Related CAS |
66057-30-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
K-TEP shares structural motifs with several phosphate esters documented in the evidence:
Key Insights :
- K-TEP’s aromatic m-tolyl group distinguishes it from aliphatic analogs like DEEPA, which may reduce its solubility in nonpolar solvents but improve stability in acidic/basic conditions .
- Unlike cationic derivatives (e.g., trimethylammonium-containing compounds in ), K-TEP’s anionic phosphate group paired with potassium may favor interactions with positively charged substrates in aqueous systems.
Physicochemical Properties
Notes:
- DEEPA’s branched alkyl chains improve thermal stability, whereas K-TEP’s aromatic group may enhance UV stability .
Regulatory and Industrial Relevance
- Economic Viability: Oligomeric phosphates (e.g., Oligomeric Ethyl Ethylene Phosphate) are prioritized in cost analyses for industrial use . K-TEP’s monomeric structure may limit scalability compared to oligomers but offer precise formulation control.
- Regulatory Status: Aminoethyl phosphonothioates (e.g., ) are classified under Schedule 1A03 due to toxicity concerns. K-TEP’s lack of reactive thiol or amine groups may position it as a safer alternative pending toxicological studies.
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